{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

SLC26A3 DRA inhibitor constipation

This ortho-chlorobenzyl SLC26A3 inhibitor (compound 4ay; IC50 18 μM) is the ideal low-potency comparator for HTS assay Z'-factor validation. Its weak inhibition contrasts sharply with potent meta-substituted analogs (IC50 25–40 nM), ensuring reliable hit discrimination. As a critical datapoint in the ortho-halobenzyl SAR series, it enables precise computational modeling of steric and electronic effects at the binding pocket. The free carboxylic acid permits direct derivatization into amides, esters, and antineoplastic heterocyclic conjugates.

Molecular Formula C20H17ClO5
Molecular Weight 372.8 g/mol
Cat. No. B7783394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Molecular FormulaC20H17ClO5
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Cl)CC(=O)O
InChIInChI=1S/C20H17ClO5/c1-11-14-7-8-17(25-10-13-5-3-4-6-16(13)21)12(2)19(14)26-20(24)15(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
InChIKeyHVWOBPROZPMZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(2-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid: Class, Core Structure, and Key Properties


{7-[(2-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid (CAS 840498-71-7 is a positional isomer; the 2-chlorobenzyl analog is also known as compound 4ay) is a fully synthetic, small-molecule coumarin-3-acetic acid derivative [1]. Its core structure features a 4,8-dimethyl-2H-chromen-2-one scaffold, a 7-(2-chlorobenzyl)oxy substituent, and a 3-acetic acid side chain. It belongs to a class of 4,8-dimethylcoumarin inhibitors of the intestinal anion exchanger SLC26A3 (downregulated in adenoma, DRA). The compound has a molecular formula of C20H17ClO5, a molecular weight of 372.8 g/mol, and a computed LogP of 3.8 [2]. It serves as a pharmacological probe for SLC26A3 and as a versatile building block for antitumor compound synthesis [3].

Why 7-[(2-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid Cannot Be Replaced by Seemingly Similar Coumarin-3-acetic Acid Analogs


Within the 4,8-dimethylcoumarin-3-acetic acid class, SLC26A3 inhibitory potency is exquisitely sensitive to the position and nature of the 7-benzyl substituent. A focused library study of 43 analogs demonstrated that ortho-substituted halobenzyl derivatives, including the 2-chlorobenzyl compound, show weak inhibition (IC50 ~18 μM), whereas meta-substituted halobenzyl analogs are up to 720-fold more potent (IC50 down to 25 nM) [1][2]. Even within the chlorobenzyl positional isomer series, the meta-chloro analog (3-chlorobenzyl, IC50 1.0 μM) is 18-fold more active than the ortho-chloro target compound. A researcher requiring potent DRA inhibition would be misled by substituting a generic coumarin-3-acetic acid analog without considering the critical 7-position SAR. The following sections provide the quantitative evidence needed to make a data-driven procurement decision.

Quantitative Differentiation of 7-[(2-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid from Closest Analogs


SLC26A3 Inhibition Potency: 2-Chlorobenzyl (Ortho) vs. 3-Chlorobenzyl (Meta) Positional Isomer

In a direct head-to-head comparison within the same cell-based assay, the ortho-chlorobenzyl analog 4ay showed an IC50 of 18 ± 3 μM against murine SLC26A3-mediated chloride/iodide exchange, while its meta-chlorobenzyl positional isomer (compound 4bb) achieved an IC50 of 1.0 ± 0.5 μM [1]. This represents an 18-fold loss of potency attributable solely to the shift of the chlorine atom from the meta to the ortho position on the 7-benzyl ring.

SLC26A3 DRA inhibitor constipation

Ortho-Substituted Halobenzyl Series: 2-Chlorobenzyl vs. 2-Iodobenzyl and 2-Bromobenzyl Comparators

Among ortho-halobenzyl 4,8-dimethylcoumarin-3-acetic acids, inhibition potency follows the trend 2-Iodo (4aw, IC50 4.5 ± 1.3 μM) > 2-Bromo (4ax, IC50 10 ± 2.5 μM) > 2-Chloro (4ay, IC50 18 ± 3 μM) [1]. The 2-chlorobenzyl target compound is thus the least potent ortho-halobenzyl congener within this series, confirming a halogen size/electronegativity contribution to DRA inhibition.

SLC26A3 ortho-substituent SAR halobenzyl coumarin

2-Chlorobenzyl Analog Activity Relative to the Series' Most Potent Compound (3-Trifluoromethylbenzyl)

The most potent compound in the focused library, 4be (3-CF3-benzyl), achieved an IC50 of 0.025 ± 0.01 μM, which is 720-fold more potent than the 2-chlorobenzyl target compound (18 ± 3 μM) [1]. This stark difference defines the potency window available within the chemotype and highlights the 2-chlorobenzyl analog as a low-potency boundary marker for SAR studies.

SLC26A3 lead optimization trifluoromethylbenzyl

4-Chlorobenzyl (Para) Isomer as an Inactive Comparator for Selectivity Profiling

The 4-chlorobenzyl positional isomer (4av) showed negligible SLC26A3 inhibition (IC50 >5 μM; percentage inhibition 79% at a single high concentration, but IC50 not reached below 5 μM), compared to the 2-chlorobenzyl analog's quantifiable 18 μM IC50 [1]. This demonstrates that the 2-chlorobenzyl compound retains measurable, albeit weak, activity, whereas para-substitution essentially abolishes inhibition.

positional isomer para-substitution DRA selectivity

Free Carboxylic Acid vs. Methyl Ester Prodrug/Permeability Considerations

The target compound is the free carboxylic acid (C20H17ClO5, MW 372.8), whereas a widely available analog is the corresponding methyl ester (C21H19ClO5, MW 386.8) [1]. While no direct SLC26A3 IC50 has been reported for the methyl ester, the SAR study conclusively established that the free carboxylic acid at position 3 is a structural requirement for DRA inhibition activity [2]. The methyl ester may serve as a prodrug or a synthetic intermediate but cannot be assumed to have equivalent target engagement without confirmatory data.

free acid methyl ester drug delivery

LogP-Driven Solubility and Permeability Differentiation vs. More Polar Analogs

The computed LogP of the target compound is 3.8 [1], reflecting the lipophilic contribution of the 2-chlorobenzyl group. While comparative LogP data for all analogs were not explicitly tabulated in the same report, the SAR trend shows that increasing 7-substituent lipophilicity generally modulates both solubility and cell permeability. The 2-chlorobenzyl analog's LogP of 3.8 positions it in a moderate lipophilicity range relative to more polar analogs such as the 3-nitrobenzyl compound (4bd, predicted lower LogP due to the nitro group), which achieved greater potency (IC50 0.5 μM) [2]. This LogP value is a useful parameter for medicinal chemists optimizing pharmacokinetic properties.

LogP solubility permeability

Evidence-Backed Application Scenarios for 7-[(2-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid


Low-Potency Negative Control Probe in SLC26A3 (DRA) Inhibitor Screening

With a well-defined IC50 of 18 μM against SLC26A3 [1], this ortho-chlorobenzyl analog serves as an ideal low-potency comparator for establishing assay window and Z'-factor in high-throughput screens. Its measurable yet weak activity contrasts sharply with potent meta-substituted inhibitors (IC50 25–40 nM), enabling robust discrimination of screening hits. The quantitative SAR data from the 2019 focused library provide the necessary validation for its use as a reference standard.

Structure-Activity Relationship (SAR) Anchor Point for 7-Substituent Halogen Effects

The compound is a critical member of the ortho-halobenzyl subgroup within the 4,8-dimethylcoumarin-3-acetic acid series. Its IC50 falls at the weakest end of the ortho-halogen potency trend (2-iodo > 2-bromo > 2-chloro), providing a reproducible datapoint for computational modeling of steric and electronic effects at the SLC26A3 binding site [1]. Procurement of this exact compound is justified when extending the existing SAR to new 7-substituent variations.

Positional Isomer Profiling for Orthosteric Binding Site Characterization

The comparison of 2-chlorobenzyl (ortho, IC50 18 μM), 3-chlorobenzyl (meta, IC50 1.0 μM), and 4-chlorobenzyl (para, IC50 >5 μM) analogs maps the geometric constraints of the SLC26A3 inhibitor binding pocket [1]. This compound uniquely represents the ortho-binding mode. For laboratories engaged in cryo-EM or crystallography efforts to determine SLC26A3 structure, this compound provides the ortho-benzyl pose necessary for complete site-directed mutagenesis or docking validation.

Synthetic Intermediate for Next-Generation Antitumor Compounds

The free carboxylic acid group at position 3 enables facile derivatization into amides, esters, and heterocyclic conjugates. The 2010 microwave-assisted synthesis paper established that 7-substituted 2-(2-oxo-2H-chromen-3-yl)acetic acids serve as direct precursors for antineoplastic pyrano[3,2-c]chromene derivatives [1]. The 2-chlorobenzyl analog, with its distinct LogP of 3.8 and ortho-chloro substitution, offers a unique lipophilic scaffold for the synthesis of novel analogs in oncology programs.

Quote Request

Request a Quote for {7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.